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The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering
unprecedented potential for treating genetic diseases. However, the safe and efficient in vivo
delivery of genome editing components remains a critical challenge. Lipid nanoparticles (LNPS)
have emerged as a promising non-viral delivery platform. This guide provides a comparative
analysis of the lipidoid 93-0170 for in vivo genome editing, benchmarking its performance
against other leading LNP systems and alternative delivery technologies.

Executive Summary

Lipidoid 93-0170 belongs to a class of imidazole-containing ionizable lipids designed for the in
vivo delivery of nucleic acids. While direct quantitative data for 93-0170 in CRISPR-Cas9
mediated in vivo genome editing is emerging, a closely related variant, 93-0O17S, has
demonstrated successful in vivo delivery of mRNA to T-lymphocytes, achieving up to 8.2%
gene recombination.[1][2][3] This guide leverages this data as a proxy for the potential of the
93-0170 lipidoid family in genome editing applications and compares it with other well-
characterized LNP systems that have shown high editing efficiencies in vivo, primarily in
hepatocytes.

Comparative Performance of In Vivo Genome
Editing Delivery Systems
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The following table summarizes the quantitative performance of various LNP-based systems
for in vivo genome editing. It is important to note that editing efficiency is highly dependent on
the target organ, cell type, dosage, and the nature of the genetic modification.
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Mechanism of Action: LNP-Mediated CRISPR-Cas9
Delivery

Lipid nanoparticles encapsulate and protect the CRISPR-Cas9 components (typically Cas9
MRNA and a single guide RNA) during systemic circulation. The process of LNP-mediated
delivery and subsequent genome editing is illustrated in the following workflow.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Systemic Circulation

( )

1. Uptake

Target Cell

Endocytosis

2. Encapsulation

Endosome

&. Translation
5. Assembly

ey

. Translocation

. Editing

( )

Click to download full resolution via product page

Caption: Workflow of LNP-mediated in vivo genome editing.
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Experimental Protocols
Formulation of 93-0170-like Lipid Nanoparticles for In
Vivo Delivery

This protocol is adapted from methodologies used for formulating lipid nanoparticles for in vivo
nucleic acid delivery.

Materials:

Imidazole-containing ionizable lipidoid (e.g., 93-O17S)
e Dioleoylphosphatidylethanolamine (DOPE)

e Cholesterol

e DSPE-PEG

e Cas9 mRNA

e Single guide RNA (sgRNA)

o Ethanol

 Citrate buffer (pH 3.0)

e Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device
Procedure:

o Prepare Lipid Solution: Dissolve the imidazole-containing lipidoid, DOPE, cholesterol, and
DSPE-PEG in ethanol at a specific molar ratio.

o Prepare RNA Solution: Dissolve Cas9 mRNA and sgRNA in a 10 mM citrate buffer (pH 3.0).
The weight ratio of Cas9 mRNA to sgRNA is typically 1:1.
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» Microfluidic Mixing: Use a microfluidic mixing system to combine the lipid-ethanol solution
with the RNA-citrate buffer solution at a defined flow rate ratio (e.g., 1:3 volume ratio of
ethanol to aqueous phase).

 Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove
ethanol and exchange the buffer.

o Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and
encapsulation efficiency using dynamic light scattering and a nucleic acid quantification
assay.

In Vivo Administration and Validation of Genome Editing

This protocol outlines the general steps for administering LNP-formulated CRISPR-Cas9
components to mice and validating the editing efficiency.

Animal Model:

o Appropriate mouse model for the disease of interest or a reporter mouse line (e.g., Cre-loxP
tdTomato reporter mice for validating Cre mRNA delivery).

Procedure:

o Administration: Administer the LNP-encapsulated CRISPR-Cas9 components to the mice via
intravenous (1V) injection. The dosage will depend on the specific LNP formulation and the
target organ.

o Tissue Harvest: At a predetermined time point post-injection (e.g., 7-14 days), harvest the
target organs or tissues.

o Genomic DNA Extraction: Extract genomic DNA from the harvested tissues.
o PCR Amplification: Amplify the target genomic locus using high-fidelity DNA polymerase.
e Assessment of Editing Efficiency:

o Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR products and analyze the
sequencing chromatograms using tools like Tracking of Indels by Decomposition (TIDE) or
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Inference of CRISPR Edits (ICE) to quantify the percentage of insertions and deletions
(indels).

o Next-Generation Sequencing (NGS): For a more comprehensive and sensitive analysis,
perform deep sequencing of the target locus to identify and quantify all editing events,
including low-frequency indels.

o Off-Target Analysis:

o In Silico Prediction: Use computational tools to predict potential off-target sites in the
genome.

o NGS of Predicted Sites: Amplify and sequence the top-predicted off-target sites from the
genomic DNA of treated animals to assess for any unintended editing.

o Unbiased Methods: Employ unbiased methods like GUIDE-seq or CIRCLE-seq to identify
off-target events genome-wide.

Alternative In Vivo Genome Editing Delivery
Systems

While LNPs represent a leading platform for non-viral in vivo genome editing, several other
methods are being actively investigated and utilized.
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- Tunable properties
Polymeric Nanoparticles | - Can be designed for specific targeting
- Lower efficiency than viral vectors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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